molecular formula C7H12F3NO2 B1654769 (2S)-3-methyl-2-[(2,2,2-trifluoroethyl)amino]butanoic acid CAS No. 271592-91-7

(2S)-3-methyl-2-[(2,2,2-trifluoroethyl)amino]butanoic acid

Cat. No.: B1654769
CAS No.: 271592-91-7
M. Wt: 199.17 g/mol
InChI Key: YBRYPNRAJJRLFW-UHFFFAOYSA-N
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Description

(2S)-3-methyl-2-[(2,2,2-trifluoroethyl)amino]butanoic acid is a useful research compound. Its molecular formula is C7H12F3NO2 and its molecular weight is 199.17 g/mol. The purity is usually 95%.
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Mechanism of Action

Mode of Action

Without specific information on the compound’s primary targets, it’s challenging to detail its mode of action. The presence of a trifluoroethyl group could potentially influence the compound’s interactions with its targets, possibly enhancing binding affinity or altering the conformation of target proteins .

Pharmacokinetics

The trifluoroethyl group could potentially affect these properties, as fluorinated compounds often exhibit enhanced metabolic stability and bioavailability .

Result of Action

The molecular and cellular effects of (2S)-3-methyl-2-[(2,2,2-trifluoroethyl)amino]butanoic acid’s action are currently unknown. Given the lack of information about its targets and mode of action, it’s difficult to predict its potential effects .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of this compound. For instance, the compound’s ionization state and thus its ability to interact with targets could be affected by pH .

Properties

IUPAC Name

3-methyl-2-(2,2,2-trifluoroethylamino)butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12F3NO2/c1-4(2)5(6(12)13)11-3-7(8,9)10/h4-5,11H,3H2,1-2H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBRYPNRAJJRLFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)O)NCC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12F3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70656078
Record name N-(2,2,2-Trifluoroethyl)valine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70656078
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

271592-91-7
Record name N-(2,2,2-Trifluoroethyl)valine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70656078
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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